molecular formula C15H18N2O5 B12582438 4-(tert-Butoxycarbonyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid

4-(tert-Butoxycarbonyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid

Cat. No.: B12582438
M. Wt: 306.31 g/mol
InChI Key: BGKAUQBCDNAUFK-UHFFFAOYSA-N
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Description

Core Structure and Fusion

The parent structure, benzo[e]diazepine, consists of a seven-membered 1,4-diazepine ring fused to a benzene moiety at the e position. The fusion follows Hantzsch-Widman nomenclature rules, where the benzene ring is annelated to the diazepine such that the heteroatoms (nitrogens) occupy positions 1 and 4. The tetrahydro designation (2,3,4,5-tetrahydro) indicates partial saturation of the diazepine ring, reducing two double bonds to single bonds and introducing four hydrogen atoms.

Substituent Positioning and Nomenclature

The Boc group (tert-butoxycarbonyl) is attached to the nitrogen at position 4 of the diazepine ring, while the carboxylic acid substituent resides at position 8 on the benzene ring. The ketone group at position 2 completes the 2-oxo designation. The full IUPAC name reflects these substituents in descending order of priority:

  • 4-(tert-Butoxycarbonyl) : Highest-priority substituent at position 4.
  • 2-oxo : Ketone group at position 2.
  • 8-carboxylic acid : Carboxylic acid at position 8.

The molecular formula, C₁₅H₁₈N₂O₅ , corroborates this architecture.

Structural Feature Position Group
Benzodiazepine core 1–7 Fused benzene and diazepine
Boc protecting group 4 tert-Butoxycarbonyl
Ketone 2 Oxo group
Carboxylic acid 8 -COOH

Properties

Molecular Formula

C15H18N2O5

Molecular Weight

306.31 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-3,5-dihydro-1H-1,4-benzodiazepine-8-carboxylic acid

InChI

InChI=1S/C15H18N2O5/c1-15(2,3)22-14(21)17-7-10-5-4-9(13(19)20)6-11(10)16-12(18)8-17/h4-6H,7-8H2,1-3H3,(H,16,18)(H,19,20)

InChI Key

BGKAUQBCDNAUFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C=C(C=C2)C(=O)O)NC(=O)C1

Origin of Product

United States

Preparation Methods

Ugi Reaction

One prominent method for synthesizing this compound is through the Ugi reaction, which involves a multicomponent reaction strategy. The general procedure includes:

  • Reagents :

    • 2-Aminobenzophenone
    • tert-butoxycarbonyl amino acetaldehyde
    • Isocyanide
    • Carboxylic acid
  • Procedure :
    A mixture of the above reagents in methanol is stirred at room temperature for two days. The resulting Ugi product is isolated by chromatography and subsequently treated with a trifluoroacetic acid solution to remove the tert-butoxycarbonyl protecting group.

  • Yield : This method typically yields around 70% to 85% of the desired compound.

Cyclization Method

Another effective approach involves cyclization reactions that utilize precursors like amino acids or their derivatives:

  • Reagents :

    • Methyl 2-aminobenzoate
    • tert-butoxycarbonyl amino acetaldehyde
    • An isocyanide
  • Procedure :
    The reagents are mixed in methanol and stirred under controlled conditions (room temperature). After completion, the reaction mixture undergoes purification via silica gel chromatography.

  • Yield : This method can yield approximately 75% to 80% of the target compound.

Alternative Synthesis via Direct Condensation

Direct condensation reactions are also explored for synthesizing this compound:

  • Reagents :

    • Benzaldehyde derivatives
    • tert-butoxycarbonyl protected amines
    • Acids or bases as catalysts
  • Procedure :
    The reaction takes place under reflux conditions in an organic solvent like dichloromethane or acetonitrile. Post-reaction, the mixture is cooled and extracted with organic solvents.

  • Yield : Yields from this method can range from 60% to 75%.

Summary of Preparation Methods

Method Key Reagents Typical Yield (%)
Ugi Reaction Aminobenzophenone, tert-butoxycarbonyl amino acetaldehyde 70 - 85
Cyclization Method Methyl 2-aminobenzoate, isocyanide 75 - 80
Direct Condensation Benzaldehyde derivatives, tert-butoxycarbonyl amines 60 - 75

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxycarbonyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functionalities.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

4-(tert-Butoxycarbonyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(tert-Butoxycarbonyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group ensures that the amine functionality remains protected during reactions, allowing for selective modifications. The benzodiazepine core interacts with various receptors and enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[b]azepine Derivatives

Example Compound: (2S,3’S)-2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-ylamino)-4-phenylbutyric acid ethyl ester

  • Core Structure : A benzo[b]azepine (seven-membered ring with one nitrogen) vs. the benzo[e][1,4]diazepine (two nitrogens at positions 1 and 4).
  • Functional Groups : Ethyl ester and phenylbutyric acid substituents instead of a Boc-protected amine and carboxylic acid.
  • Application : Key intermediate in synthesizing benazepril·HCl, an ACE inhibitor for hypertension .
  • Physicochemical Impact : The ester group increases lipophilicity compared to the carboxylic acid in the target compound, influencing bioavailability .
Property Target Compound Benzo[b]azepine Derivative
Core Structure Benzo[e][1,4]diazepine Benzo[b]azepine
Key Functional Groups Boc, COOH Ethyl ester, phenylbutyric acid
Molecular Weight (g/mol) ~390 (estimated) 390.48 (exact)
Biological Role Intermediate ACE inhibitor precursor

1,4-Diazepine-Based MMP Inhibitors

Example Compound: 1-Acetyl-8-(acetylamino-methyl)-4-(4-but-2-ynyloxy-benzenesulfonyl)-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-3-carboxylic acid hydroxyamide

  • Structural Differences : Contains a sulfonyl group and hydroxyamide at position 3, unlike the Boc and carboxylic acid in the target compound.
  • Synthesis : Incorporates sulfonylation and amidation steps, diverging from the Boc protection strategy used for the target compound .
Property Target Compound MMP Inhibitor
Substituents Boc, COOH Sulfonyl, hydroxyamide
Biological Activity Intermediate Enzyme inhibition (MMP-13/MMP-1)
Solubility Moderate (COOH) Low (hydroxyamide)

2,5-Dioxo-1,4-Benzodiazepine Derivatives

Example Compound : 2,3,4,5-Tetrahydro-2,5-dioxo-1H-1,4-benzodiazepine-8-carboxylic acid

  • Structural Differences : Two ketone groups (2,5-dioxo) vs. the single oxo group in the target compound.
  • Impact : Increased electron-withdrawing effects may reduce ring stability or alter reactivity .
  • Application : Used in bittering agents (e.g., denatonium benzoate derivatives) .
Property Target Compound 2,5-Dioxo Derivative
Oxo Groups 1 (position 2) 2 (positions 2 and 5)
Stability Moderate Potentially lower
Applications Drug synthesis Bittering agents

Ester Derivatives of Benzodiazepines

Example Compound : 4-(tert-Butyl)benzyl 8-chloro-2-oxo-2,3-dihydro-1H-benzo[d][1,3]diazepine-4-carboxylate

  • Structural Differences : Benzyl ester at position 4 vs. carboxylic acid at position 8 in the target compound.
  • Physicochemical Impact : The ester group enhances lipophilicity, favoring membrane permeability in drug delivery .
Property Target Compound Ester Derivative
Functional Group COOH Benzyl ester
LogP (estimated) ~1.5 ~3.2
Utility Hydrophilic intermediate Lipophilic prodrug

Biological Activity

The compound 4-(tert-butoxycarbonyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid is a derivative of the benzodiazepine family, which has garnered attention due to its potential biological applications. This article explores its synthesis, biological activities, and relevant case studies, providing a comprehensive overview of the compound's significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N2O4C_{15}H_{18}N_{2}O_{4} with a molecular weight of approximately 306.33 g/mol. The structure features a benzo[e][1,4]diazepine core with a tert-butoxycarbonyl (Boc) protecting group and an oxo functional group at the 2-position.

PropertyValue
Molecular FormulaC15H18N2O4
Molecular Weight306.33 g/mol
IUPAC Name4-(tert-butoxycarbonyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid
CAS Number637338-11-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the diazepine ring followed by functionalization at specific positions. A common synthetic route includes:

  • Formation of the diazepine core through cyclization reactions.
  • Introduction of the tert-butoxycarbonyl group via standard amine protection strategies.
  • Functionalization at the carboxylic acid position.

Anticancer Activity

Recent studies have indicated that benzodiazepine derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to 4-(tert-butoxycarbonyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid were evaluated for their effects on various cancer cell lines.

In vitro assays using the MCF-7 breast cancer cell line showed that certain derivatives demonstrated potent cytotoxicity compared to standard chemotherapeutic agents like Doxorubicin. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at specific phases.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of benzodiazepine derivatives. Modified pyrrolobenzodiazepines have been reported to possess broad-spectrum antibacterial properties against multidrug-resistant Gram-negative pathogens. The structure–activity relationship (SAR) studies suggest that modifications at specific positions significantly enhance their antibacterial efficacy.

For example:

CompoundMinimum Inhibitory Concentration (MIC)
Benzodiazepine Derivative A0.125 - 2 mg/L
Benzodiazepine Derivative B0.03 - 1 mg/L

These findings indicate that derivatives with specific structural features can effectively inhibit bacterial growth.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, certain benzodiazepine derivatives have shown promise in reducing inflammation. Studies involving animal models have demonstrated that these compounds can significantly lower inflammatory markers in conditions such as asthma and rheumatoid arthritis.

Case Studies

Case Study 1: Anticancer Efficacy on MCF-7 Cells

A study conducted by researchers evaluated the anticancer effects of several benzodiazepine derivatives on MCF-7 cells using the MTT assay. The results indicated that compounds with similar structures to 4-(tert-butoxycarbonyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid exhibited significant cytotoxicity with IC50 values ranging from 10 µM to 30 µM.

Case Study 2: Antimicrobial Activity Against MDR Pathogens

In another investigation focused on antimicrobial properties, several benzodiazepine derivatives were tested against multidrug-resistant strains of bacteria. The lead compound demonstrated MIC values as low as 0.125 mg/L against Acinetobacter baumannii and other resistant strains.

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